molecular formula C13H15N5O B235121 N-(2-allyl-2H-tetraazol-5-yl)-3,4-dimethylbenzamide

N-(2-allyl-2H-tetraazol-5-yl)-3,4-dimethylbenzamide

Cat. No. B235121
M. Wt: 257.29 g/mol
InChI Key: YHYVXPUDVQCIHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-allyl-2H-tetraazol-5-yl)-3,4-dimethylbenzamide, also known as TDAA, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TDAA belongs to the class of tetrazole-based compounds, which have been shown to exhibit various biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.

Mechanism Of Action

The exact mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-3,4-dimethylbenzamide is not fully understood. However, it has been suggested that N-(2-allyl-2H-tetraazol-5-yl)-3,4-dimethylbenzamide may exert its effects through the inhibition of various enzymes and signaling pathways involved in inflammation and cancer progression.

Biochemical And Physiological Effects

N-(2-allyl-2H-tetraazol-5-yl)-3,4-dimethylbenzamide has been shown to modulate various biochemical and physiological processes in the body. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammation. N-(2-allyl-2H-tetraazol-5-yl)-3,4-dimethylbenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages And Limitations For Lab Experiments

One of the advantages of using N-(2-allyl-2H-tetraazol-5-yl)-3,4-dimethylbenzamide in lab experiments is its relatively simple synthesis method, which makes it easily accessible for researchers. Additionally, N-(2-allyl-2H-tetraazol-5-yl)-3,4-dimethylbenzamide has been shown to exhibit potent biological activities at low concentrations, making it a promising candidate for further investigation.
However, one of the limitations of using N-(2-allyl-2H-tetraazol-5-yl)-3,4-dimethylbenzamide in lab experiments is its potential toxicity, which may limit its use in vivo. Further studies are needed to determine the optimal dosage and safety profile of N-(2-allyl-2H-tetraazol-5-yl)-3,4-dimethylbenzamide.

Future Directions

There are several future directions for the study of N-(2-allyl-2H-tetraazol-5-yl)-3,4-dimethylbenzamide. One potential area of investigation is its potential use as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, N-(2-allyl-2H-tetraazol-5-yl)-3,4-dimethylbenzamide may have potential applications in the treatment of cancer, either as a standalone therapy or in combination with other anti-cancer agents.
Another area of future research is the elucidation of the exact mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-3,4-dimethylbenzamide, which may provide insights into its therapeutic potential. Finally, further studies are needed to determine the optimal dosage and safety profile of N-(2-allyl-2H-tetraazol-5-yl)-3,4-dimethylbenzamide, particularly in vivo.

Synthesis Methods

N-(2-allyl-2H-tetraazol-5-yl)-3,4-dimethylbenzamide can be synthesized through a multi-step process involving the reaction of 3,4-dimethylbenzoyl chloride with sodium azide, followed by the reduction of the resulting azide with lithium aluminum hydride. The final step involves the allylation of the tetrazole ring with allyl bromide, resulting in the formation of N-(2-allyl-2H-tetraazol-5-yl)-3,4-dimethylbenzamide.

Scientific Research Applications

N-(2-allyl-2H-tetraazol-5-yl)-3,4-dimethylbenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory and analgesic properties in animal models of inflammation and pain. N-(2-allyl-2H-tetraazol-5-yl)-3,4-dimethylbenzamide has also been investigated for its anti-cancer effects, with studies showing that it can induce cell death in cancer cells.

properties

Product Name

N-(2-allyl-2H-tetraazol-5-yl)-3,4-dimethylbenzamide

Molecular Formula

C13H15N5O

Molecular Weight

257.29 g/mol

IUPAC Name

3,4-dimethyl-N-(2-prop-2-enyltetrazol-5-yl)benzamide

InChI

InChI=1S/C13H15N5O/c1-4-7-18-16-13(15-17-18)14-12(19)11-6-5-9(2)10(3)8-11/h4-6,8H,1,7H2,2-3H3,(H,14,16,19)

InChI Key

YHYVXPUDVQCIHR-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NN(N=N2)CC=C)C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NN(N=N2)CC=C)C

Origin of Product

United States

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